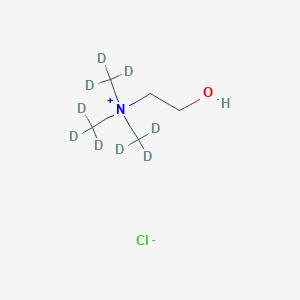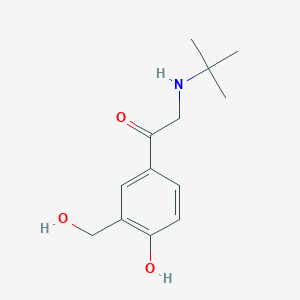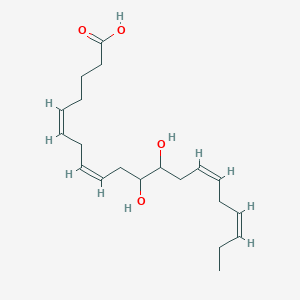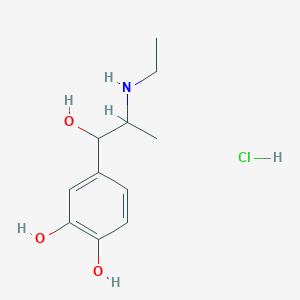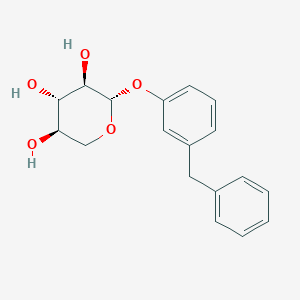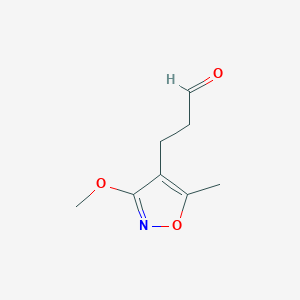
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde, also known as MMP, is a chemical compound that is widely used in scientific research. It is a derivative of isoxazole and is commonly used as a building block in the synthesis of various compounds.
Wirkmechanismus
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. It is also a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to bind to the active site of 5-lipoxygenase, thereby inhibiting its activity. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors.
Biochemische Und Physiologische Effekte
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as leukotrienes, and to induce apoptosis in cancer cells. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a versatile building block that can be used in the synthesis of various compounds for scientific research. Its synthesis is relatively straightforward and can be carried out using readily available reagents. However, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a highly reactive compound that can undergo rapid degradation in the presence of air and moisture. Therefore, it must be stored under inert conditions to ensure its stability.
Zukünftige Richtungen
There are several future directions for the use of 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde in scientific research. One potential application is in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that modulate the activity of GABA receptors, which have been implicated in a range of neurological disorders, including anxiety, depression, and epilepsy. Furthermore, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Synthesemethoden
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be synthesized via various methods, including the reaction of 3-methoxy-5-methylisoxazole with acrolein in the presence of a base. The reaction yields 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde as a yellow oil, which can be purified by column chromatography. Other methods of synthesis include the reaction of 3-methoxy-5-methylisoxazole with crotonaldehyde or acetaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is widely used as a building block in the synthesis of various compounds for scientific research. It is commonly used in the synthesis of ligands for GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is also used in the synthesis of inhibitors for enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is used in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
154229-60-4 |
|---|---|
Produktname |
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(3-methoxy-5-methyl-1,2-oxazol-4-yl)propanal |
InChI |
InChI=1S/C8H11NO3/c1-6-7(4-3-5-10)8(11-2)9-12-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JAEJHAKISZEODP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCC=O |
Kanonische SMILES |
CC1=C(C(=NO1)OC)CCC=O |
Synonyme |
4-Isoxazolepropanal,3-methoxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



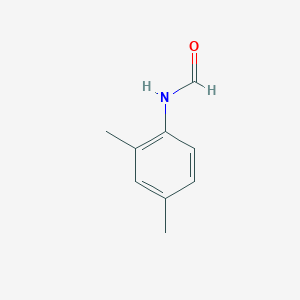

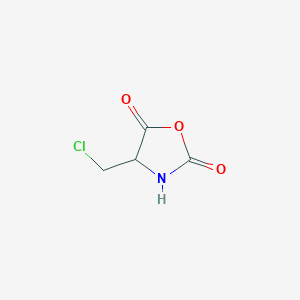
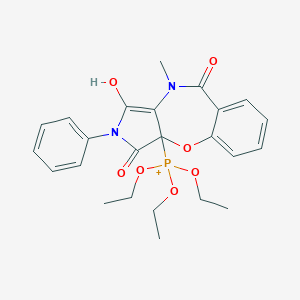
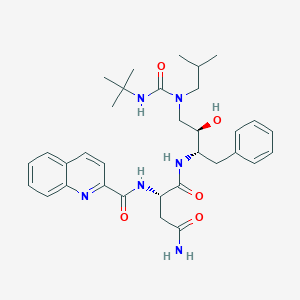
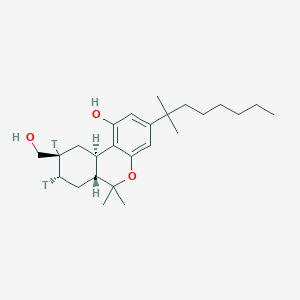
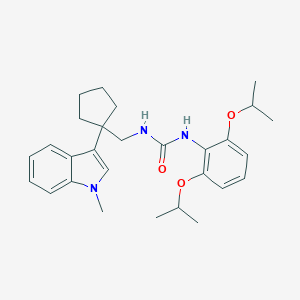
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
